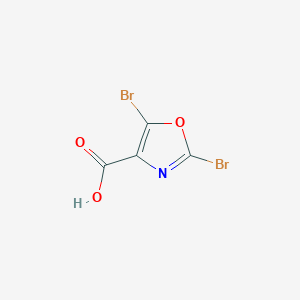

2,5-dibromo-4-Oxazolecarboxylic acid

Description

Significance of Oxazole (B20620) Core Structures in Organic Synthesis and Medicinal Chemistry

The oxazole ring is a fundamental five-membered aromatic heterocycle containing both nitrogen and oxygen. researchgate.net This structural motif is not merely a synthetic curiosity but is a cornerstone in the architecture of numerous biologically active molecules and natural products. nih.gov The unique electronic properties and the ability of the oxazole nucleus to participate in various non-covalent interactions allow it to bind effectively to a wide range of enzymes and biological receptors. nih.gov

This inherent bioactivity has led to the incorporation of the oxazole scaffold into a multitude of pharmaceutical agents. nih.gov The versatility of the oxazole ring is demonstrated by its presence in compounds exhibiting a wide array of pharmacological effects, including anti-inflammatory, antibacterial, antifungal, anticancer, and antiviral properties. nih.govnih.gov Consequently, the development of synthetic methodologies to create diverse oxazole derivatives is an active and important area of research in medicinal chemistry. researchgate.net

Overview of Halogenated Heterocycles as Strategic Synthetic Building Blocks

Halogenated organic compounds, particularly halides, are exceptionally versatile building blocks in the realm of organic synthesis. nih.gov Their integration into heterocyclic structures provides a powerful tool for chemists to construct complex molecular architectures. The presence of halogen atoms, such as bromine, on a heterocyclic ring system offers several strategic advantages.

Firstly, halogens can significantly modulate the electronic properties of the heterocyclic ring, influencing its reactivity and biological activity. Secondly, and perhaps more importantly, they serve as versatile synthetic handles for a variety of cross-coupling reactions. Seminal methods like the Suzuki, Heck, and Sonogashira reactions utilize halogenated precursors to form new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse functional groups. mdpi.com This strategic functionalization is a key step in the synthesis of new materials, pharmaceuticals, and agrochemicals. nih.gov The ability to selectively substitute one or more halogen atoms allows for a stepwise and controlled elaboration of the molecular structure. bilpubgroup.com

Historical Context of Oxazole-4-Carboxylic Acid Derivatives in Chemical Research

The study of oxazole-4-carboxylic acids and their derivatives has a long-standing history in chemical research. Early synthetic work, dating back to the mid-20th century, established fundamental methods for constructing this class of compounds. For instance, the cyclization of α-acylamino carbonyl compounds has been a classic route to forming the oxazole ring. A 1955 paper described the synthesis of ethyl 2,5-dimethyloxazole-4-carboxylate from the cyclization of ethyl α-acetaminoacetoacetate. researchgate.net

Over the years, research has expanded to include a wide variety of substituted oxazole-4-carboxylic acids. Studies from the 1980s explored the synthesis of 5-substituted oxazole-4-carboxylic acid derivatives and evaluated their potential biological activities, such as the inhibition of blood platelet aggregation. More recently, novel and more efficient synthetic methods have been developed. For example, iron(II)-catalyzed isomerization reactions have been reported for the synthesis of methyl oxazole-4-carboxylates from 4-formyl-5-methoxyisoxazoles. mdpi.com The direct synthesis of 4,5-disubstituted oxazoles from readily available carboxylic acids has also become an important research objective, highlighting the continuous evolution of synthetic strategies for this important class of heterocycles. nih.gov

Contemporary Relevance and Research Landscape of 2,5-Dibromo-4-Oxazolecarboxylic Acid

While specific, in-depth research on this compound itself is limited in publicly accessible literature, its structural motifs are highly relevant in modern chemical research. The ethyl ester, 2,5-dibromo-oxazole-4-carboxylic acid ethyl ester, is recognized as a chemical intermediate. The contemporary importance of this compound class is underscored by the isolation of new 2,5-disubstituted oxazole-4-carboxylic acid derivatives from natural sources and the exploration of their bioactivities.

For instance, a 2020 study identified four new 2,5-disubstituted oxazole-4-carboxylic acid derivatives, named macrooxazoles A-D, from the plant pathogenic fungus Phoma macrostoma. mdpi.com These compounds were evaluated for a range of biological activities, demonstrating the potential of this scaffold in drug discovery.

Table 1: Bioactivity of Naturally Occurring 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives

| Compound | Source | Reported Biological Activity | Reference |

|---|---|---|---|

| Macrooxazole B | Phoma macrostoma | Weak-to-moderate antimicrobial activity; 75% inhibition of S. aureus biofilm formation at 250 µg/mL. | mdpi.com |

| Mixture of Macrooxazoles A & C | Phoma macrostoma | Weak cytotoxic activity against tested cancer cell lines (IC50 of 23 µg/mL). | mdpi.com |

This table showcases recent findings on naturally derived compounds structurally related to this compound, highlighting the ongoing interest in this chemical class.

The dibromo-substitution pattern present in this compound makes it a prime candidate for synthetic elaboration. The two bromine atoms can potentially be substituted selectively, allowing for the creation of a diverse library of complex oxazole derivatives through various cross-coupling reactions. This positions the compound as a valuable, albeit underexplored, building block for generating novel molecules with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2NO3/c5-2-1(3(8)9)7-4(6)10-2/h(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXJKKBBMJCKJPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(OC(=N1)Br)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301291570 | |

| Record name | 2,5-Dibromo-4-oxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240611-10-2 | |

| Record name | 2,5-Dibromo-4-oxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240611-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromo-4-oxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthetic Analysis and Synthetic Methodologies for 2,5 Dibromo 4 Oxazolecarboxylic Acid

Classical Approaches to Oxazole (B20620) Ring Formation and Carboxylic Acid Incorporation

Traditional methods for constructing oxazole-4-carboxylic acids often rely on multi-step sequences starting from acyclic precursors. While well-established, these classical syntheses can be lengthy and may necessitate harsh reaction conditions. ijpsonline.compharmaguideline.com

Multi-step Synthetic Sequences for Oxazole-4-Carboxylic Acids

A cornerstone of classical oxazole synthesis is the Robinson-Gabriel synthesis , which involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone. wikipedia.orgsynarchive.com To obtain an oxazole with a carboxylic acid at the 4-position using this method, appropriately functionalized starting materials are essential.

Another prominent classical method is the van Leusen reaction , which utilizes tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.org The reaction of an aldehyde with TosMIC can yield an oxazole. organic-chemistry.orgnih.govmdpi.com For the synthesis of an oxazole-4-carboxylic acid, a glyoxylic acid derivative could serve as the aldehyde component, although the reactivity and stability of such substrates can pose challenges.

Strategies for Introducing Halogen Substituents on the Oxazole Ring

The introduction of halogens onto a pre-formed oxazole ring has traditionally been achieved through electrophilic halogenation. However, the electron-rich nature of the oxazole ring can lead to multiple halogenations and even ring-opening under harsh, acidic conditions. numberanalytics.comresearchgate.net While a deactivating carboxylic acid group at C4 can influence the regioselectivity, achieving specific dibromination at the C2 and C5 positions without side reactions is a significant hurdle for these older methods. slideshare.net The reactivity of the oxazole ring towards electrophiles generally follows the order C4 > C5 > C2, although this can be altered by the presence of substituents. pharmaguideline.com

Modern and Regiocontrolled Synthesis of 2,5-Dibromo-4-Oxazolecarboxylic Acid Scaffolds

Contemporary synthetic efforts have concentrated on developing milder and more regioselective methods for preparing halogenated oxazoles, including the target compound, this compound.

Direct Halogenation Methods for Oxazole-4-Carboxylic Acid Precursors

Modern approaches often utilize milder halogenating agents to prevent the degradation of the sensitive oxazole ring. The direct bromination of an oxazole-4-carboxylic acid precursor, such as the corresponding ester, is a potential route. The use of N-bromosuccinimide (NBS) is a common strategy for such transformations. researchgate.net However, achieving precise regiocontrol to obtain the desired 2,5-dibromo product remains a key challenge. In some cases, ring-opening halogenation can occur with certain heterocyclic systems. researchgate.net

Regioselective Bromination Techniques for 2,5-Positions

Achieving the specific 2,5-dibromo substitution pattern on the oxazole-4-carboxylic acid scaffold necessitates a high degree of regiocontrol. Modern organometallic techniques have emerged as powerful tools for this purpose. acs.orgdntb.gov.ua

Directed ortho-metalation, particularly lithiation, is a highly effective strategy for the regioselective functionalization of aromatic and heterocyclic systems. researchgate.netuwindsor.ca In the context of oxazoles, the C2 proton is generally the most acidic and can be selectively abstracted by a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). sci-hub.sechempedia.infoprinceton.edu The resulting 2-lithiooxazole can then be trapped with an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE), to install a bromine atom at the C2 position. sci-hub.se

For the synthesis of this compound, a stepwise bromination strategy is plausible. This would involve the initial regioselective lithiation and bromination at the C2 position of a suitable oxazole-4-carboxylic acid derivative. Subsequent bromination at the C5 position could potentially be achieved through a second directed lithiation, provided the C5 proton is sufficiently acidic, or via an alternative electrophilic bromination method under carefully optimized conditions. The "halogen dance" reaction, where a halogen migrates to an adjacent lithiated position, also presents a potential, though complex, pathway for achieving such substitution patterns. thieme-connect.com

Research has demonstrated the successful regiocontrolled synthesis of various bromooxazoles using direct lithiation followed by reaction with an electrophilic bromine source. sci-hub.se This methodology has been applied to prepare 2-bromooxazoles, 5-bromooxazoles, and 4-substituted 2-bromooxazoles in good yields. sci-hub.se The extension of these methods to a 4-carboxy-substituted oxazole would be a logical step towards the target molecule.

| Synthetic Approach | Description | Key Reagents/Conditions | Typical Outcome |

| Robinson-Gabriel Synthesis | Intramolecular cyclization of a 2-acylamino-ketone. wikipedia.orgsynarchive.com | Acid catalyst (e.g., H₂SO₄, PPA). ijpsonline.compharmaguideline.com | Formation of the oxazole ring. |

| Van Leusen Reaction | Reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.org | TosMIC, base (e.g., K₂CO₃). organic-chemistry.org | Formation of a 5-substituted oxazole. nih.govmdpi.com |

| Direct Electrophilic Halogenation | Treatment of an oxazole with a halogenating agent. numberanalytics.com | NBS, Br₂. researchgate.net | Often results in a mixture of halogenated products or ring cleavage. |

| Directed Lithiation-Bromination | Stepwise deprotonation and reaction with an electrophilic bromine source. researchgate.netsci-hub.se | n-BuLi or LDA, followed by a bromine source (e.g., DBTFE). sci-hub.se | Regioselective introduction of bromine atoms. |

Microwave-Assisted Synthetic Routes for Oxazole Carboxylic Acids

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and increased product purity compared to conventional heating methods. jocpr.comanalis.com.mynih.gov This technology is particularly beneficial for the synthesis of heterocyclic compounds like oxazoles. The application of microwave irradiation can enhance the efficiency of various reaction types, including cyclizations, condensations, and functional group transformations. jocpr.comanalis.com.my

For the synthesis of oxazole carboxylic acids, microwave assistance can be applied to several steps. For instance, the Knoevenagel condensation and subsequent hydrolysis to form a carboxylic acid have been shown to be significantly faster and higher yielding under microwave irradiation compared to conventional reflux. analis.com.my A study on coumarin (B35378) derivatives demonstrated that a hydrolysis step that took 6 hours with conventional heating could be completed in just 6 minutes with microwave assistance, with yields increasing from 76-85% to 82-94%. analis.com.my

Furthermore, microwave-assisted methods have been developed for the halogenation of heterocyclic carboxylic acids. A notable example is the microwave-assisted decarboxylative halogenation of isoxazole-4-carboxylic acids using NBS or N-iodosuccinimide (NIS). researchgate.net While this reaction involves decarboxylation, it highlights the potential of using microwave energy to facilitate reactions between a heterocyclic carboxylic acid and a halogen source. It is conceivable that conditions could be optimized for the direct bromination of 4-oxazolecarboxylic acid without decarboxylation.

The advantages of microwave-assisted synthesis are summarized in the table below.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Often hours to days (e.g., 6-18 hours) analis.com.my | Typically minutes (e.g., 6-17 minutes) analis.com.my |

| Energy Efficiency | Lower, due to bulk heating of the reaction vessel and solvent | Higher, due to direct heating of polar molecules in the reaction mixture nih.gov |

| Yields | Generally lower to moderate (e.g., 56-85%) analis.com.my | Often higher (e.g., 74-94%) analis.com.my |

| Side Reactions | More prevalent due to prolonged reaction times and higher bulk temperatures | Often reduced, leading to cleaner products |

| Process Control | Less precise control over temperature and pressure | Precise control over reaction parameters nih.gov |

Given these benefits, a microwave-assisted approach to the electrophilic bromination of 4-oxazolecarboxylic acid could offer a more efficient and rapid route to this compound.

One-Pot Synthesis Strategies Involving Oxazole Formation and Functionalization

Several one-pot methods for the synthesis of substituted oxazoles and related heterocycles have been reported. For example, 2-oxazolines can be prepared in a one-pot procedure from carboxylic acids and 2-haloethylammonium salts. nih.gov More relevantly, a one-pot, two-stage strategy has been developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, which are structurally similar to oxazoles. nih.gov This method starts with a carboxylic acid, which is first converted into a monosubstituted 1,3,4-oxadiazole (B1194373) intermediate. Without isolation, this intermediate is then subjected to a copper-catalyzed arylation in the same pot to yield the final 2,5-disubstituted product. nih.gov This demonstrates the feasibility of a formation-functionalization sequence in a single pot.

Adapting this concept to the target molecule, one could envision a one-pot synthesis starting from precursors that form the 4-oxazolecarboxylic acid ring. Following the in-situ formation of the oxazole, a brominating agent like NBS could be added to the same reaction vessel to effect the dibromination at the C2 and C5 positions. This approach would avoid the need to isolate and purify the potentially sensitive 4-oxazolecarboxylic acid intermediate. The success of such a strategy would depend on the compatibility of the reagents and conditions for both the cyclization and bromination steps.

| Strategy | Description | Potential Advantages |

| Sequential Synthesis | Formation of 4-oxazolecarboxylic acid, isolation, purification, followed by a separate bromination step. | Each step can be individually optimized for maximum yield. |

| One-Pot Synthesis | In-situ formation of the 4-oxazolecarboxylic acid ring from precursors, followed immediately by the addition of a brominating agent in the same reaction vessel. nih.govnih.gov | Reduced reaction time, less solvent and reagent usage, avoids purification of intermediates, potentially higher overall yield. |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.comskpharmteco.com The synthesis of this compound can be evaluated and improved through the lens of these principles.

Key green chemistry considerations for this synthesis include:

Atom Economy: The bromination reaction should be designed to incorporate the maximum number of atoms from the reactants into the final product. Using NBS is generally more atom-economical than some other brominating agents.

Safer Solvents and Auxiliaries: The fifth principle of green chemistry emphasizes making solvents and other auxiliary substances unnecessary or innocuous. skpharmteco.com Solvents account for a significant portion of the mass and environmental impact of a typical chemical process. skpharmteco.com Efforts should be made to replace hazardous solvents like chlorinated hydrocarbons (e.g., CCl₄) with greener alternatives such as acetonitrile (B52724) or, ideally, to conduct the reaction under solvent-free conditions. organic-chemistry.orgskpharmteco.com Microwave-assisted solvent-free reactions are a particularly attractive green option. jocpr.com

Use of Less Hazardous Chemical Syntheses: The choice of reagents is critical. While molecular bromine is effective, it is hazardous to handle. acsgcipr.org NBS is often considered a safer alternative. wikipedia.org Furthermore, green bromination protocols aim to avoid heavy metal catalysts and large excesses of reagents. acsgcipr.org One-pot syntheses also contribute to this principle by reducing the handling and transfer of potentially hazardous intermediates. researchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. For bromination, an acid catalyst can be used in small amounts to promote the reaction with NBS, which is preferable to using stoichiometric activators. youtube.com Developing recyclable catalysts for oxazole synthesis is another area of green chemistry research. researchgate.net

By incorporating principles such as microwave-assisted synthesis, one-pot procedures, and the use of safer reagents like NBS in less hazardous solvents, the synthesis of this compound can be made more environmentally benign and efficient.

Spectroscopic and Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules like 2,5-dibromo-4-oxazolecarboxylic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

In the ¹H NMR spectrum of this compound, the most prominent signal would be from the carboxylic acid proton (-COOH). This proton is typically highly deshielded and appears as a broad singlet at a downfield chemical shift, generally in the range of 10-13 ppm. The broadness of this peak is a result of hydrogen bonding and chemical exchange with residual water or other protic species in the solvent.

Due to the substitution pattern of the oxazole (B20620) ring, there are no protons directly attached to the heterocyclic core. Therefore, the primary utility of ¹H NMR in this specific case is the confirmation of the carboxylic acid group. Studies on substituted oxazoles have shown that electron-withdrawing substituents, such as the bromine atoms and the carboxylic acid group in the target molecule, tend to cause a downfield shift in the chemical shifts of any nearby protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for functional groups.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

¹³C NMR spectroscopy is crucial for mapping the carbon skeleton of this compound. The spectrum would display four distinct signals corresponding to the four carbon atoms in the molecule. The chemical shifts of these carbons are influenced by their hybridization, electronegativity of attached atoms, and resonance effects within the oxazole ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on known substituent effects and typical chemical shift ranges for similar heterocyclic systems.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | 160 - 175 |

| C2 (Oxazole Ring) | 145 - 160 |

| C4 (Oxazole Ring) | 125 - 140 |

While ¹H-¹H COSY (Correlation Spectroscopy) would be of limited use for this compound due to the absence of proton-proton coupling, heteronuclear 2D NMR techniques are invaluable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons. For this molecule, an HSQC spectrum would show no correlations for the C2, C4, and C5 carbons of the oxazole ring, confirming that they are fully substituted.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR technique for this compound. It reveals long-range couplings (typically over 2-3 bonds) between protons and carbons. An HMBC spectrum would be expected to show a correlation between the carboxylic acid proton and the C4 carbon of the oxazole ring, as well as the carbonyl carbon of the carboxylic acid itself. This would definitively establish the position of the carboxylic acid group at C4.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound.

HRMS is essential for determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. The presence of two bromine atoms would be readily identified by the characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br), resulting in a distinctive M, M+2, and M+4 peak cluster in the mass spectrum.

Table 3: Predicted HRMS Data for this compound This table is generated based on the molecular formula and isotopic abundances.

| Ion | Molecular Formula | Calculated m/z |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be characterized by several key absorption bands.

The most prominent feature would be a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretch of a carboxylic acid dimer formed through hydrogen bonding. The C=O stretch of the carboxylic acid would give rise to a strong, sharp absorption band typically in the range of 1700-1725 cm⁻¹. The C-Br stretches are expected to appear in the fingerprint region, usually below 700 cm⁻¹. The C=N and C-O-C stretching vibrations of the oxazole ring would also contribute to the complex pattern in the fingerprint region (below 1500 cm⁻¹).

Table 4: Characteristic IR Absorption Bands for this compound This table is based on typical IR frequencies for organic functional groups.

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=N (Oxazole Ring) | 1600 - 1680 | Medium |

| C-O-C (Oxazole Ring) | 1000 - 1300 | Medium |

X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives)

While single-crystal X-ray diffraction data for this compound is not extensively reported in the public domain, analysis of its derivatives provides significant insight into the solid-state conformation and intermolecular interactions characteristic of this class of compounds. The crystallographic studies of brominated oxazole carboxylates and related derivatives are crucial for unambiguously confirming molecular structures and understanding their packing in the crystal lattice.

Detailed research into the crystal structure of derivatives, such as ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, reveals specific details about their molecular geometry and intermolecular forces. researchgate.net The analysis of this compound, a derivative of a bromo-oxazole carboxylic acid, showed that it crystallizes in the monoclinic P21/n space group. researchgate.net The asymmetric unit of this particular derivative contains two independent molecules, which are stabilized by a network of intramolecular C-H···O and C-H···N hydrogen bonds, as well as intermolecular C-H···O hydrogen bonds. researchgate.net

Further illustrating the structural characteristics of brominated oxazoles, the single-crystal X-ray structure of 2,4-Dibromo-5-(4-Bromo-2,5-Dimethoxyphenyl)oxazole has been determined. mdpi.com This compound, while not a carboxylic acid itself, provides valuable data on the geometry of a polybrominated oxazole ring system. mdpi.com

The crystallographic parameters for a representative bromo-oxazole derivative are detailed in the interactive data table below.

Interactive Data Table: Crystallographic Data for Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate researchgate.net

| Parameter | Value |

| Empirical Formula | C₁₃H₁₂BrNO₄ |

| Formula Weight | 326.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 14.828(2) |

| b (Å) | 7.1335(9) |

| c (Å) | 25.119(2) |

| β (°) | 100.066(11) |

| Volume (ų) | 2616.1(6) |

| Z | 8 |

Note: This data is for a derivative and is presented to illustrate the crystallographic characteristics of related compounds.

Theoretical and Computational Investigations of 2,5 Dibromo 4 Oxazolecarboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic characteristics and chemical reactivity of 2,5-dibromo-4-oxazolecarboxylic acid. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule, providing insights that are difficult to obtain through experimental means alone.

Density Functional Theory (DFT) has become a primary computational method for investigating the properties of organic molecules due to its favorable balance of accuracy and computational cost. irjweb.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT can effectively model the geometric and electronic properties of oxazole (B20620) derivatives. irjweb.com Studies on related heterocyclic systems often employ functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311G++(d,p) to achieve reliable predictions of molecular structures and energies. irjweb.com

For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles.

Investigate Reaction Mechanisms: Map the potential energy surface for chemical reactions, identifying transition states and intermediates. This is crucial for understanding reaction pathways, such as cycloadditions or nucleophilic substitutions involving the oxazole ring. mdpi.compku.edu.cn

Calculate Spectroscopic Properties: Predict vibrational frequencies (FT-IR), and NMR chemical shifts, which can aid in the interpretation of experimental data.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C2-N3 | 1.31 |

| N3-C4 | 1.38 |

| C4-C5 | 1.36 |

| C5-O1 | 1.37 |

| O1-C2 | 1.35 |

| C4-C(carboxyl) | 1.48 |

| C2-Br | 1.87 |

| C5-Br | 1.86 |

| **Bond Angles (°) ** | |

| O1-C2-N3 | 115.0 |

| C2-N3-C4 | 108.5 |

| N3-C4-C5 | 110.0 |

| C4-C5-O1 | 105.5 |

| C5-O1-C2 | 101.0 |

Table 1. Hypothetical geometric parameters for this compound calculated using DFT. These values are illustrative and based on typical data for substituted oxazoles.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com The energies and distributions of these orbitals are key indicators of a molecule's ability to donate or accept electrons. irjweb.com

HOMO: This orbital is the highest-energy orbital containing electrons. Its energy level (EHOMO) is related to the ionization potential and indicates the molecule's capacity to act as an electron donor (nucleophile). youtube.com A higher EHOMO value suggests a greater tendency to donate electrons. irjweb.com

LUMO: This is the lowest-energy orbital that is devoid of electrons. Its energy level (ELUMO) is related to the electron affinity and reflects the molecule's ability to act as an electron acceptor (electrophile). youtube.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical descriptor of molecular stability and reactivity. nih.gov A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. irjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. researchgate.net

| Reactivity Descriptor | Formula | Significance |

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | The "escaping tendency" of electrons. researchgate.net |

| Electrophilicity Index (ω) | ω = μ² / 2η | A measure of the ability to accept electrons. researchgate.net |

Table 2. Key global reactivity descriptors derived from Frontier Molecular Orbital analysis.

Conformational Analysis and Tautomerism Studies

The biological function and chemical reactivity of a molecule are intimately linked to its three-dimensional shape and the potential for isomerization. For this compound, both conformational flexibility and tautomerism are important considerations.

Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation around single bonds. The primary source of conformational variability in this compound is the rotation of the carboxylic acid group relative to the plane of the oxazole ring. Computational methods can map the potential energy surface of this rotation to identify the most stable (lowest energy) conformer.

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. The oxazole ring system, particularly when substituted with a carboxylic acid, can potentially exist in several tautomeric forms. nih.govmdpi.com Theoretical calculations are essential for evaluating the relative stabilities of these tautomers, which often cannot be isolated experimentally. researchgate.net By calculating the energies of each possible tautomer in different environments (e.g., in the gas phase or in a solvent), the predominant form under specific conditions can be predicted. beilstein-journals.org

| Tautomeric Form | Description | Hypothetical Relative Energy (kcal/mol) (Gas Phase) |

| Tautomer A (Canonical) | Carboxylic acid form with standard oxazole ring. | 0.00 (Reference) |

| Tautomer B | Proton transfer from carboxyl OH to ring nitrogen (N3). | +8.5 |

| Tautomer C | Keto form resulting from proton transfer to C5. | +15.2 |

Table 3. Hypothetical relative energies of potential tautomers of this compound. The canonical form is generally expected to be the most stable.

Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to Derivatives

While quantum chemical calculations focus on single molecules, Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to correlate the chemical structures of a series of compounds with their biological activities. researchgate.net For this compound, QSAR studies would be applied to a library of its derivatives to develop a mathematical model that predicts their activity, thereby guiding the design of more potent analogues. researchgate.netresearchgate.net

The fundamental principle of QSAR is that variations in the structural or physicochemical properties of molecules are responsible for the variations in their biological activities. researchgate.net

A robust QSAR study involves several key steps:

Descriptor Generation: For each derivative in the dataset, a wide range of numerical descriptors are calculated. These can be classified into several categories, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). researchgate.net

Model Building: A statistical method is used to build a mathematical equation linking the most relevant descriptors (the independent variables) to the biological activity (the dependent variable). Common techniques include Multiple Linear Regression (MLR) and Partial Least Squares (PLS). ijpsdronline.comijpsdronline.com

Model Validation: This is the most critical phase to ensure the model is statistically sound and has predictive power. Validation is performed using two main strategies: basicmedicalkey.com

Internal Validation: The robustness of the model is tested using only the training set data. A common method is leave-one-out (LOO) cross-validation, which generates the cross-validated correlation coefficient (q²). tandfonline.com

External Validation: The model's predictive ability is assessed using an external test set of compounds that were not used in the model-building process. The predictive correlation coefficient (pred_r² or R²ext) is a key metric. ijpsdronline.comtandfonline.com

A reliable QSAR model must meet several statistical criteria. Furthermore, its Applicability Domain (AD) must be defined, which specifies the chemical space in which the model can make reliable predictions. basicmedicalkey.com

| Statistical Parameter | Symbol | Acceptable Value | Description |

| Correlation Coefficient | R² | > 0.6 | Measures the goodness-of-fit of the model to the training data. |

| Cross-validated R² | q² | > 0.5 | Measures the internal predictive ability of the model. ijpsdronline.com |

| External R² | pred_r² | > 0.5 | Measures the predictive ability on an external test set. ijpsdronline.com |

| F-statistic | F | High value | Assesses the statistical significance of the regression model. |

| Root Mean Square Error | RMSE | Low value | Measures the deviation between predicted and actual values. nih.gov |

Table 4. Common statistical parameters for the validation of QSAR models.

Molecular Docking and Dynamics Simulations in the Context of Derivatization Potential

To explore the therapeutic potential of derivatives of this compound, molecular docking and molecular dynamics simulations are employed to study their interactions with biological macromolecules, such as enzymes or receptors. cell.com

Molecular Docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand) within the active site of a target protein. researchgate.netjapsonline.com The process involves sampling a large number of possible conformations and orientations of the ligand in the binding site and scoring them based on a force field. The results provide insights into key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, which are crucial for binding. nih.govmdpi.com This information is invaluable for structure-based drug design, allowing for the rational modification of the ligand to improve its binding affinity and selectivity.

Molecular Dynamics (MD) Simulations provide a dynamic view of the molecular system, complementing the static picture from docking. scielo.br Starting from the docked ligand-protein complex, an MD simulation calculates the trajectory of atoms over time by solving Newton's equations of motion. ajchem-a.com These simulations, often run for nanoseconds to microseconds, are used to:

Assess the stability of the predicted binding pose.

Analyze the flexibility of the protein and ligand within the active site.

Calculate binding free energies with higher accuracy.

Observe conformational changes in the protein upon ligand binding. worldscientific.com

Analysis of MD trajectories, for instance by monitoring the Root Mean Square Deviation (RMSD) of the ligand, can confirm whether the molecule remains stably bound in its initial docked pose. ajchem-a.com Together, docking and MD simulations form a powerful workflow to predict how derivatives of this compound might interact with a biological target, thus guiding the synthesis of new and potentially more effective compounds. researchgate.net

| Derivative ID | Docking Score (kcal/mol) | Key Interacting Residues | Number of H-Bonds |

| Parent Compound | -6.5 | TYR 210, SER 155 | 1 |

| Derivative 1 (Amide) | -8.2 | TYR 210, SER 155, GLN 98 | 3 |

| Derivative 2 (Ester) | -7.1 | TYR 210, THR 156 | 1 |

| Derivative 3 (Sulfonamide) | -8.9 | TYR 210, SER 155, ARG 102 | 4 |

Table 5. Illustrative molecular docking results for hypothetical derivatives of this compound against a target protein, showing how derivatization can improve binding scores and interactions.

2,5 Dibromo 4 Oxazolecarboxylic Acid As a Versatile Synthetic Intermediate

Utility in Material Science Precursors

There is no information available in the scientific literature regarding the utility of 2,5-dibromo-4-oxazolecarboxylic acid as a precursor in material science.

Industrial Relevance and Scale-Up Considerations

Due to the lack of published synthetic methods and applications, there is no information available on the industrial relevance or any considerations for the scale-up of processes involving This compound .

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for 2,5-Dibromo-4-Oxazolecarboxylic Acid Functionalization

The selective functionalization of the C2 and C5 positions of the oxazole (B20620) ring is a primary area for future research. While classical nucleophilic aromatic substitution reactions are possible, the development of advanced catalytic systems offers the promise of milder reaction conditions, broader substrate scope, and enhanced selectivity.

Transition metal-catalyzed cross-coupling reactions are a particularly promising avenue. thieme-connect.comrsc.org Novel catalyst systems, perhaps employing palladium, nickel, or copper, could enable the selective and sequential replacement of the bromine atoms with a wide variety of substituents. thieme-connect.com For instance, the development of ligands that can differentiate between the electronic environments of the C2 and C5 positions would be a significant breakthrough, allowing for programmed, stepwise derivatization.

Key Research Objectives:

Orthogonal Catalysis: Designing catalytic systems that can selectively activate one C-Br bond in the presence of the other, enabling sequential cross-coupling reactions.

Photoredox Catalysis: Exploring the use of visible-light-mediated catalysis for the functionalization of the dibrominated oxazole core under mild conditions.

C-H Activation: Investigating the potential for direct C-H functionalization of the oxazole ring, in conjunction with the existing bromine handles, to introduce further complexity.

A table summarizing potential catalytic transformations for this compound is presented below:

| Catalytic Reaction | Potential Reagents/Catalysts | Expected Product Type |

| Suzuki-Miyaura Coupling | Palladium catalysts (e.g., Pd(PPh₃)₄), boronic acids | Aryl- or heteroaryl-substituted oxazoles |

| Sonogashira Coupling | Palladium/Copper catalysts, terminal alkynes | Alkynyl-substituted oxazoles |

| Buchwald-Hartwig Amination | Palladium catalysts, amines | Amino-substituted oxazoles |

| Heck Coupling | Palladium catalysts, alkenes | Alkenyl-substituted oxazoles |

| Stille Coupling | Palladium catalysts, organostannanes | Alkyl-, alkenyl-, or aryl-substituted oxazoles |

Flow Chemistry and Continuous Synthesis Approaches for Enhanced Production

The translation of laboratory-scale synthesis to industrial production often faces challenges related to safety, efficiency, and scalability. Flow chemistry, or continuous flow synthesis, offers a powerful solution to these challenges and represents a significant future direction for the production of this compound and its derivatives. researchgate.net

The use of microreactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety, particularly when handling reactive intermediates. researchgate.net

Potential Advantages of Flow Synthesis:

Improved Safety: Minimized reaction volumes and efficient heat exchange reduce the risks associated with exothermic reactions.

Enhanced Efficiency: Rapid optimization of reaction conditions and the potential for telescoped multi-step syntheses without intermediate purification. researchgate.net

Scalability: Seamless scaling of production by running the flow reactor for longer periods or by using multiple reactors in parallel.

Future research in this area will likely focus on developing integrated flow processes that combine the synthesis of the dibrominated oxazole core with subsequent in-line functionalization steps, enabling the on-demand production of a diverse library of derivatives.

Integration with Machine Learning for Accelerated Derivative Design and Synthesis Prediction

The vast chemical space that can be accessed from this compound presents a significant challenge for traditional, intuition-driven drug discovery and materials science. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this process by enabling the rapid exploration of this space and the prediction of promising synthetic routes. nih.govresearchgate.netspringernature.combohrium.com

ML models can be trained on existing chemical data to predict the biological activity, physicochemical properties, and synthetic accessibility of virtual compounds. nih.govmdpi.com This allows for the in silico screening of vast libraries of potential derivatives of this compound, identifying the most promising candidates for synthesis and testing. researchgate.net

Applications of Machine Learning:

De Novo Design: Generative models can design novel oxazole derivatives with desired properties.

QSAR Modeling: Quantitative Structure-Activity Relationship models can predict the biological activity of new derivatives based on their chemical structure.

Retrosynthetic Analysis: ML algorithms can predict viable synthetic pathways for complex target molecules derived from the dibrominated oxazole scaffold.

Exploration of Unconventional Reactivity Pathways for the Dibrominated Oxazolecarboxylic Acid

Beyond traditional cross-coupling and nucleophilic substitution reactions, the exploration of unconventional reactivity pathways could unveil novel transformations and lead to the synthesis of unprecedented molecular architectures. The unique electronic properties of the dibrominated oxazole ring may enable reactivity patterns that are not readily accessible with other heterocyclic systems.

Areas for Exploration:

Halogen Dance Reactions: Investigating the potential for base-mediated migration of the bromine atoms around the oxazole ring to access new isomers.

Reductive Couplings: Exploring the use of reducing agents to promote homocoupling or cross-coupling reactions at the C-Br bonds.

Photochemical Transformations: Investigating the reactivity of the dibrominated oxazole under photochemical conditions to access unique cycloadducts or rearranged products. acs.org

The discovery of new reactivity modes will not only expand the synthetic utility of this compound but also deepen our fundamental understanding of the chemistry of halogenated oxazoles.

Expanding the Scope of Application as a Versatile Synthetic Building Block

The inherent functionality of this compound makes it an ideal starting point for the synthesis of a wide range of complex molecules. Its utility as a versatile synthetic building block is a key area for future expansion. researchgate.net

The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and ketones, providing a handle for further elaboration. The two bromine atoms, as previously discussed, offer sites for the introduction of diverse substituents.

Potential Applications as a Building Block:

Medicinal Chemistry: As a scaffold for the synthesis of libraries of compounds for screening against various biological targets.

Materials Science: As a monomer for the synthesis of novel polymers with tailored electronic or optical properties.

Agrochemicals: As a core structure for the development of new herbicides, fungicides, or insecticides.

The development of robust and scalable synthetic routes to key derivatives of this compound will be crucial for realizing its full potential as a foundational building block in organic synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-dibromo-4-oxazolecarboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A plausible route involves bromination of oxazole-4-carboxylic acid derivatives. For example, halogenation using bromine in acetic acid or DMSO under reflux (60–80°C) may introduce bromine at positions 2 and 4. Post-synthetic purification via recrystallization (e.g., using ethanol-water mixtures) can improve yield . Optimization should focus on stoichiometry (e.g., 2.2 equivalents Br₂ per substitution site) and reaction time (12–24 hours). Monitoring via TLC or HPLC is critical to avoid over-bromination.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Compare / NMR shifts with analogous oxazole derivatives (e.g., 2,5-diphenyloxazole-4-carboxylic acid, where aromatic protons appear at δ 7.2–8.1 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 281 for C₄HBr₂NO₃).

- Elemental Analysis : Ensure Br content aligns with theoretical values (~56.7% for C₄HBr₂NO₃).

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

- Methodological Answer : The bromine atoms at positions 2 and 5 are susceptible to substitution. For example:

- Amination : React with NH₃/EtOH at 80°C to yield 2,5-diamino derivatives.

- Hydrolysis : Treat with aqueous NaOH (1M, 60°C) to replace Br with OH groups.

Monitor reaction progress via IR (loss of C-Br stretch at ~550 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the stability of this compound under acidic or basic conditions?

- Methodological Answer : The electron-withdrawing bromine groups enhance the acidity of the carboxylic acid moiety (predicted pKa ~2.5). Stability studies in buffered solutions (pH 1–12) show decomposition above pH 10 due to deprotonation and ring-opening. Use UV-Vis spectroscopy (λmax ~270 nm) to track degradation kinetics .

Q. What strategies can mitigate competing side reactions during functionalization of this compound?

- Methodological Answer : Competing decarboxylation or dimerization can occur at >100°C. Mitigation strategies:

- Use low-temperature conditions (<50°C) for reactions involving the carboxylic acid group.

- Introduce protecting groups (e.g., methyl esters via Fischer esterification) before bromination .

Q. How can computational chemistry predict the bioactivity of this compound derivatives?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Docking studies (AutoDock Vina) against target enzymes (e.g., bacterial dihydrofolate reductase) can predict binding affinities. Compare with experimental IC₅₀ values from enzyme inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.